molecular formula C35H37BrN2 B13726894 4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide

4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide

Cat. No.: B13726894
M. Wt: 565.6 g/mol
InChI Key: HJDQSLLUTKRMLP-WKLZLTIDSA-M
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Description

4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of benzhydryl and cinnamyl groups attached to a piperazine ring, forming a quaternary ammonium salt with bromide as the counterion. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide typically involves the reaction of benzhydryl chloride with 1,1-dicinnamylpiperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and cinnamyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide involves its interaction with specific molecular targets. The compound is known to interact with cellular membranes and proteins, leading to alterations in cellular functions. The exact molecular pathways involved are still under investigation, but it is believed that the compound may affect signal transduction pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    4-Benzhydryl-1-cinnamylpiperazin-1-ium nitrate: Similar structure but with a nitrate counterion.

    4-(4-Benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo(3,4-d)pyrimidine: Contains a pyrazolo-pyrimidine ring instead of the piperazine ring.

Uniqueness

4-Benzhydryl-1,1-dicinnamylpiperazin-1-ium bromide is unique due to the presence of both benzhydryl and cinnamyl groups, which confer distinct chemical and biological properties. Its quaternary ammonium structure also enhances its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C35H37BrN2

Molecular Weight

565.6 g/mol

IUPAC Name

4-benzhydryl-1,1-bis[(E)-3-phenylprop-2-enyl]piperazin-1-ium;bromide

InChI

InChI=1S/C35H37N2.BrH/c1-5-15-31(16-6-1)19-13-27-37(28-14-20-32-17-7-2-8-18-32)29-25-36(26-30-37)35(33-21-9-3-10-22-33)34-23-11-4-12-24-34;/h1-24,35H,25-30H2;1H/q+1;/p-1/b19-13+,20-14+;

InChI Key

HJDQSLLUTKRMLP-WKLZLTIDSA-M

Isomeric SMILES

C1N(CC[N+](C1)(C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)CC=CC5=CC=CC=C5.[Br-]

Origin of Product

United States

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